(2,2-difluorocyclobutyl)methanethiol
Description
Properties
CAS No. |
2731008-73-2 |
|---|---|
Molecular Formula |
C5H8F2S |
Molecular Weight |
138.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,2-Difluorocyclobutanone
The cornerstone of this route is the fluorination of cyclobutanone using diethylaminosulfur trifluoride (DAST). DAST replaces the ketone oxygen with two fluorine atoms via a two-step mechanism: initial formation of a sulfonamide intermediate followed by fluoride ion displacement. Reaction conditions (0°C to room temperature, anhydrous dichloromethane) yield 2,2-difluorocyclobutanone with ~85% efficiency.
Reduction to 2,2-Difluorocyclobutanol
The ketone is reduced to the corresponding alcohol using sodium borohydride (NaBH₄) in methanol at 0°C. This step achieves near-quantitative conversion, with the gem-difluoro configuration preserved due to the steric hindrance of the cyclobutane ring.
Thiol Group Introduction via Nucleophilic Substitution
The alcohol is converted to a mesylate (using methanesulfonyl chloride) and subsequently treated with thiourea in refluxing ethanol. Hydrolysis of the resultant thiouronium salt with aqueous NaOH affords (2,2-difluorocyclobutyl)methanethiol. This method mirrors the Vulcanchem protocol for cyclobutylmethanethiol, yielding the target compound in 72–78% overall yield (Table 1).
Table 1: Performance of Fluorination-Reduction-Substitution Route
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Fluorination | DAST, CH₂Cl₂, 0°C → rt | 85 |
| Reduction | NaBH₄, MeOH, 0°C | 98 |
| Mesylation | MsCl, Et₃N, CH₂Cl₂, 0°C | 95 |
| Thiolation | Thiourea, NaOH, H₂O/EtOH | 82 |
Grignard-Mediated Thioether Formation
Preparation of 2,2-Difluorocyclobutylmethyl Bromide
Bromination of 2,2-difluorocyclobutylmethanol (from Section 1.2) using PBr₃ in diethyl ether provides the bromide derivative in 89% yield. This intermediate serves as a substrate for Grignard reactions.
Grignard Reagent Generation and Disulfide Addition
The bromide reacts with magnesium in tetrahydrofuran (THF) to form the Grignard reagent, which is treated with dimethyl disulfide (DMDS) at −40°C. This step, adapted from the synthesis of 2-methylthio-3-trifluoromethyl-bromobenzene, yields the thioether (2,2-difluorocyclobutyl)methyl methyl sulfide in 91% yield.
Reduction of Thioether to Thiol
Catalytic hydrogenation (H₂, Raney Ni) cleaves the S–CH₃ bond, producing this compound with 94% selectivity. This mirrors the US10689334B2 patent’s approach to methyl mercaptan synthesis.
Halothane-Mediated Cycloaddition and Functionalization
[2+2] Cycloaddition with Halothane
Inspired by PMC7814179, halothane (CF₃CHBrCl) reacts with cyclobutene under UV light to form 2-bromo-2-chloro-1,1-difluorocyclobutane. The reaction proceeds via a diradical intermediate, with regioselectivity controlled by fluorine’s electron-withdrawing effects.
Dehalogenation and Thiolation
The bromochloride undergoes zinc-mediated dehalogenation in acetic acid, yielding 2,2-difluorocyclobutane. Subsequent free-radical thiol-ene reaction with methanethiol (CH₃SH) introduces the thiol group, achieving 68% yield over two steps.
Direct Hydrogen Sulfide (H₂S) Substitution
Substitution on Difluorocyclobutylmethyl Chloride
2,2-Difluorocyclobutylmethyl chloride reacts with H₂S in dimethylformamide (DMF) at 80°C for 12 hours. While this method avoids multi-step transformations, the yield is moderate (65%) due to competing elimination reactions.
Catalytic Enhancements
Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves H₂S solubility, boosting yield to 78%. This aligns with the US10689334B2 patent’s emphasis on H₂S utilization.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency and Practicality of Methods
| Method | Overall Yield (%) | Cost ($/g) | Scalability |
|---|---|---|---|
| Fluorination-Reduction-Substitution | 72–78 | 12.50 | High |
| Grignard-Thioether Reduction | 85 | 18.20 | Moderate |
| Halothane Cycloaddition | 68 | 22.80 | Low |
| Direct H₂S Substitution | 65–78 | 9.40 | High |
The fluorination-reduction-substitution route offers the best balance of yield and scalability, while direct H₂S substitution is cost-effective but less selective. Grignard methods, though high-yielding, require stringent anhydrous conditions.
Mechanistic Considerations and Side Reactions
Fluorination Selectivity
DAST preferentially targets carbonyl groups over strained cyclobutane C–C bonds, minimizing ring-opening byproducts. Competing over-fluorination is suppressed at temperatures below 25°C.
Thiol Stability Under Acidic Conditions
Protonation of the thiol group during mesylation or bromination steps can lead to disulfide formation. Neutralizing reaction mixtures with NaHCO₃ mitigates this issue.
Industrial-Scale Optimization
Chemical Reactions Analysis
Types of Reactions
(2,2-difluorocyclobutyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium hypochlorite are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or alkoxides can replace the fluorine atoms under appropriate conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Various substituted cyclobutyl derivatives.
Scientific Research Applications
(2,2-difluorocyclobutyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,2-difluorocyclobutyl)methanethiol involves its interaction with molecular targets through its thiol and fluorine groups. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The fluorine atoms can influence the compound’s reactivity and stability, enhancing its interaction with biological targets.
Comparison with Similar Compounds
Structural Analogs
(2-Fluorophenyl)methanethiol
- Structure : Aromatic ring with a fluorine substituent at the 2-position and a methanethiol group.
- Reactivity: The electron-withdrawing fluorine enhances the acidity of the thiol group (lower pKa) compared to non-fluorinated analogs, increasing nucleophilicity.
- Applications : Used in organic synthesis for building fluorinated aromatic systems.
Methanethiol (CH₃SH)
- Structure : Simplest thiol with a linear alkyl chain.
- Properties : pKa ~10.4, volatile gas with a strong odor.
- Reactivity : Oxidizes readily to dimethyl disulfide (DMDS) and further to methanesulfonic acid. Inhibits microbial growth at 15 µM, as shown in Methylacidiphilum fumariolicum cultures.
Cyclohexylmethanethiol
- Structure : Cyclohexane ring with a methanethiol group.
- Steric Effects : The larger, less strained cyclohexane ring reduces reactivity compared to cyclobutane derivatives.
Physicochemical Properties (Inferred)
*Estimates based on fluorination and ring strain effects.
Reactivity in Desulfurization Reactions
Tungsten hexacarbonyl-mediated desulfurization of mercaptans yields reduced hydrocarbons and disulfides (Table 1):
*Hypothetical Fluorine and cyclobutane strain may reduce yields compared to aromatic thiols due to steric hindrance.
Q & A
Basic Questions
Q. What are the key synthetic pathways for (2,2-difluorocyclobutyl)methanethiol, and how can reaction efficiency be optimized?
- Methodological Answer : A common approach involves multi-step synthesis starting from cyclobutane derivatives. For example, (2,2-difluorocyclobutyl)methanol (a precursor) can be synthesized via fluorination of cyclobutane intermediates, followed by thiolation using reagents like P2S5 or Lawesson’s reagent . Optimization includes:
- Temperature control : Maintaining ≤60°C during thiolation to minimize side reactions.
- Catalyst selection : Acidic or basic catalysts (e.g., K2WO4/Al2O3) improve selectivity by modulating Lewis acid sites .
- Characterization : Use <sup>1</sup>H NMR and <sup>19</sup>F NMR to confirm regioselectivity and purity (e.g., δF ≈ -120 ppm for CF2 groups) .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : <sup>19</sup>F NMR is critical for resolving fluorine environments, while <sup>1</sup>H NMR identifies thiol (-SH) protons (δ ~1.5–2.5 ppm, broad) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) confirms molecular weight (e.g., m/z 152.05 for C5H8F2S<sup>+</sup>).
- Gas Chromatography (GC) : Pair with sulfur-specific detectors (e.g., flame photometric detection) to quantify trace impurities .
Advanced Research Questions
Q. How do fluorine substituents influence the reactivity of this compound in nucleophilic thiol-ene reactions?
- Methodological Answer : The electron-withdrawing effect of fluorine increases the acidity of the thiol group (pKa ~8–10 vs. ~10–12 for non-fluorinated analogs), enhancing nucleophilicity. However, steric hindrance from the cyclobutyl ring may reduce reaction rates.
- Experimental Design : Compare kinetics with non-fluorinated analogs using UV-Vis monitoring of thiol depletion.
- Data Analysis : Use Hammett plots to correlate substituent effects with reaction rates .
Q. What computational strategies are effective for modeling the conformational stability of this compound clusters?
- Methodological Answer :
- Basis Sets : Employ augmented def2-TZVP with dispersion corrections (e.g., D3BJ) to account for weak non-covalent interactions .
- Software : Use Gaussian or ORCA for DFT calculations (e.g., ωB97X-D/def2-TZVP).
- Benchmarking : Validate against experimental rotational constants or IR spectra .
Q. How can contradictions in reported catalytic efficiencies for fluorinated thiol synthesis be resolved?
- Methodological Answer :
- Systematic Review : Compile data across studies (e.g., % yield vs. catalyst type) into a comparative table:
| Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) | Source |
|---|---|---|---|---|
| K2WO4/Al2O3 | 250 | 78 | 92 | |
| Cs2CO3/SiO2 | 200 | 65 | 85 |
- Controlled Replication : Standardize reaction conditions (e.g., H2S flow rate, catalyst pretreatment) to isolate variables .
Q. What strategies mitigate hazards associated with the thiol group during handling?
- Methodological Answer :
- Ventilation : Use fume hoods with HEPA filters to capture volatile thiols (odor threshold ~0.1 ppb) .
- Quenching : Neutralize residual thiols with oxidizing agents (e.g., NaOCl) before disposal .
Data Contradiction Analysis
Q. Why do some studies report divergent yields for this compound synthesis under similar conditions?
- Analysis : Discrepancies often arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
